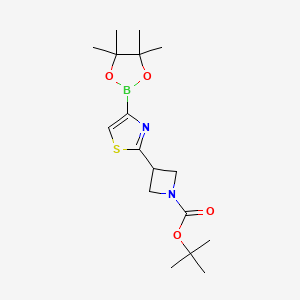
2-(1-Boc-3-azetidinyl)thiazole-4-boronic Acid Pinacol Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Boc-3-azetidinyl)thiazole-4-boronic Acid Pinacol Ester is a boronic ester derivative that has gained attention in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions. This compound is characterized by the presence of a thiazole ring, a boronic acid pinacol ester group, and a Boc-protected azetidine moiety. These structural features make it a versatile building block in the synthesis of various complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Boc-3-azetidinyl)thiazole-4-boronic Acid Pinacol Ester typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Boronic Acid Pinacol Ester Group: This step often involves the borylation of the thiazole ring using a suitable boron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst.
Boc Protection of Azetidine: The azetidine moiety is protected with a Boc (tert-butoxycarbonyl) group to prevent unwanted reactions during subsequent steps.
Coupling of Boc-Azetidine with Thiazole-Boronic Acid Pinacol Ester: The final step involves coupling the Boc-protected azetidine with the thiazole-boronic acid pinacol ester under suitable conditions, such as using a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-(1-Boc-3-azetidinyl)thiazole-4-boronic Acid Pinacol Ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid pinacol ester group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic acid or a base.
Oxidation: The compound can undergo oxidation reactions to form corresponding boronic acids or other oxidized derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Protic Acids/Bases: Used in protodeboronation reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Deboronated Products: Formed through protodeboronation.
Oxidized Derivatives: Formed through oxidation reactions.
科学的研究の応用
2-(1-Boc-3-azetidinyl)thiazole-4-boronic Acid Pinacol Ester has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Biological Research: Investigated for its potential as a probe or inhibitor in biochemical assays.
作用機序
The mechanism of action of 2-(1-Boc-3-azetidinyl)thiazole-4-boronic Acid Pinacol Ester primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This mechanism is facilitated by the electronic and steric properties of the thiazole and Boc-azetidine moieties, which influence the reactivity and selectivity of the compound.
類似化合物との比較
Similar Compounds
Phenylboronic Acid Pinacol Ester: Another boronic ester commonly used in Suzuki-Miyaura coupling.
1-Boc-pyrazole-4-boronic Acid Pinacol Ester: Similar in structure but contains a pyrazole ring instead of a thiazole ring.
4-Pyrazoleboronic Acid Pinacol Ester: Contains a pyrazole ring and is used in similar coupling reactions.
Uniqueness
2-(1-Boc-3-azetidinyl)thiazole-4-boronic Acid Pinacol Ester is unique due to the presence of the thiazole ring and the Boc-protected azetidine moiety. These structural features provide distinct electronic and steric properties, making it a versatile and valuable building block in organic synthesis.
特性
分子式 |
C17H27BN2O4S |
|---|---|
分子量 |
366.3 g/mol |
IUPAC名 |
tert-butyl 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]azetidine-1-carboxylate |
InChI |
InChI=1S/C17H27BN2O4S/c1-15(2,3)22-14(21)20-8-11(9-20)13-19-12(10-25-13)18-23-16(4,5)17(6,7)24-18/h10-11H,8-9H2,1-7H3 |
InChIキー |
PEXOIHRJUAODIX-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)C3CN(C3)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


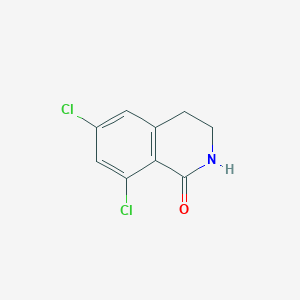
![(4R,5S,6R)-4,5,6-Tris(benzyloxy)-3-[(benzyloxy)methyl]-2-cyclohexenone](/img/structure/B13696902.png)
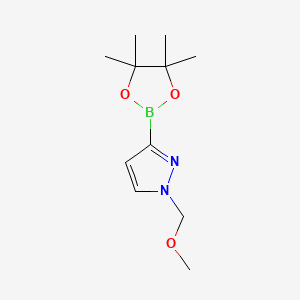
![2-[1-[2-(2,6-Dioxo-3-piperidyl)-1-oxo-5-isoindolinyl]-4-piperidyl]acetaldehyde](/img/structure/B13696918.png)
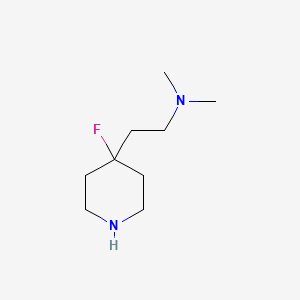
![20-Amino-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]-3,6,9,12,15,18-hexaoxaicosan-1-amide](/img/structure/B13696927.png)

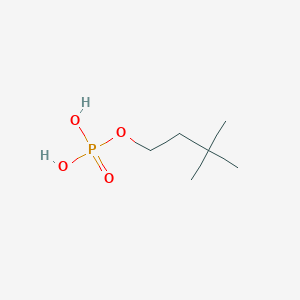
![3-[4-(Benzyloxy)phenyl]-5-methylisoxazole-4-carboxylic Acid](/img/structure/B13696955.png)
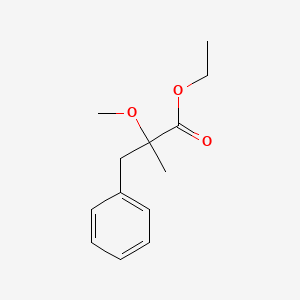
![8-Bromo-6-chloro-2-methylimidazo[1,2-a]pyrazine](/img/structure/B13696977.png)
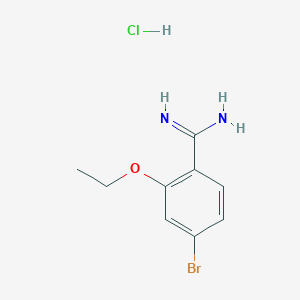
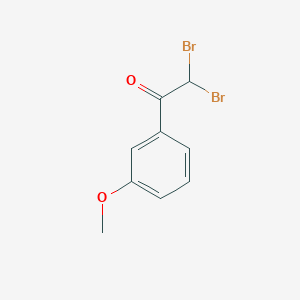
![4-Cbz-N-[2-(2-hydroxyethoxy)ethyl]butanamide](/img/structure/B13696991.png)
